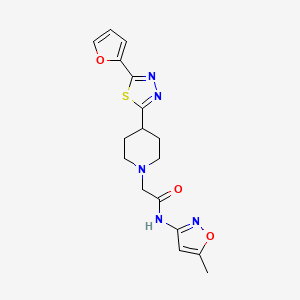
2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule belonging to the class of thiadiazoles This compound features a distinctive arrangement of rings, including a furan ring, thiadiazole ring, piperidine ring, and isoxazole ring, all connected by a central acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: To prepare 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide, several steps are involved:
Formation of 1,3,4-Thiadiazole: : Starting with a furan derivative, a reaction with thiosemicarbazide under acidic conditions yields the intermediate thiadiazole.
Piperidine Ring Introduction: : The thiadiazole intermediate is reacted with piperidine in the presence of a suitable catalyst.
Acetamide Linkage Formation: : The product is then treated with acetic anhydride and isoxazole to form the desired acetamide linkage.
Industrial Production Methods: In an industrial setting, these reactions are typically conducted in large reactors with rigorous control over temperature and pressure to maximize yield and purity. The use of automated systems for monitoring and controlling reaction conditions ensures consistency in production.
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions primarily at the furan and thiadiazole rings.
Reduction: : Reduction can occur at the acetamide linkage or piperidine ring under appropriate conditions.
Substitution: : Substitution reactions can be carried out on the aromatic rings, particularly at positions adjacent to heteroatoms.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Halogens (Cl₂, Br₂) or organometallic reagents (Grignard reagents).
Major Products Formed:
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Primary or secondary amines.
Substitution: : Halogenated derivatives or organometallic adducts.
Scientific Research Applications
This compound has several notable applications in scientific research:
Chemistry: : It serves as an important intermediate in the synthesis of other complex organic molecules, particularly in the development of heterocyclic compounds.
Industry: : It can be used in the design of novel materials with specific electronic properties due to its unique ring structures.
Mechanism of Action
The exact mechanism of action of 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide depends on its application. In medicinal chemistry:
Molecular Targets: : It interacts with specific enzymes or receptors in the body, potentially modulating their activity.
Pathways Involved: : It can influence signaling pathways, such as neurotransmitter release or cellular metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
When compared to similar compounds like other thiadiazoles or isoxazoles, it stands out due to its multi-ring structure and the diversity of functional groups. Similar Compounds :
5-(furan-2-yl)-1,3,4-thiadiazole
Piperidinyl isoxazole derivatives
Acetamide-linked heterocycles
The presence of both the furan and isoxazole rings linked through a piperidinyl-thiadiazole moiety imparts unique chemical and biological properties to this compound.
Properties
IUPAC Name |
2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-11-9-14(21-25-11)18-15(23)10-22-6-4-12(5-7-22)16-19-20-17(26-16)13-3-2-8-24-13/h2-3,8-9,12H,4-7,10H2,1H3,(H,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFLECRCTFVTCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine-4-carbonitrile](/img/structure/B2732128.png)
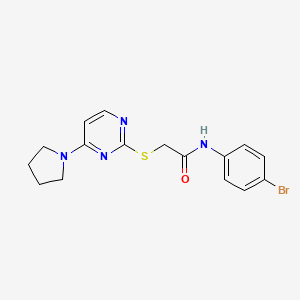

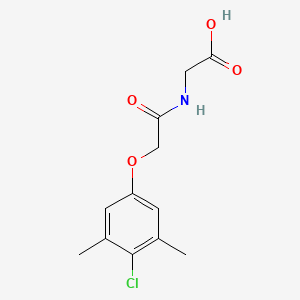
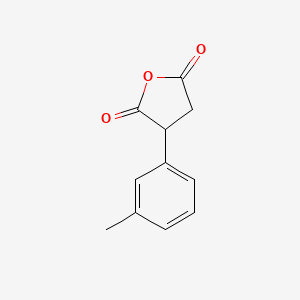
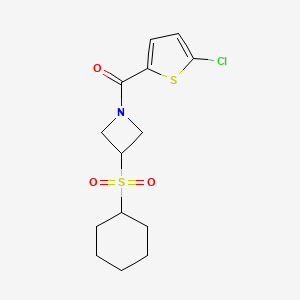
![6-ethyl-N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2732138.png)
![7-Chloro-N-[(4-fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2732139.png)
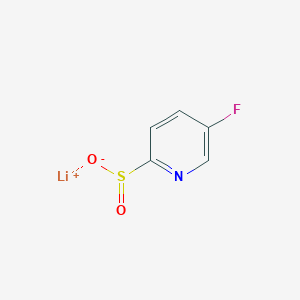
![3-(benzenesulfonyl)-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide](/img/structure/B2732143.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2732145.png)
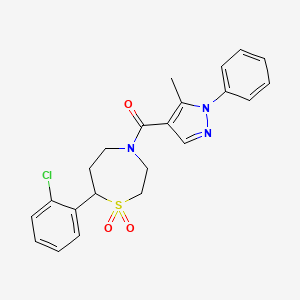
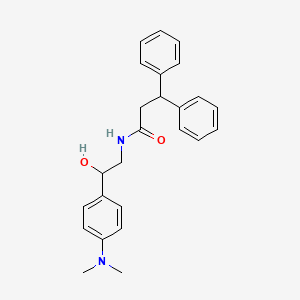
![N-(4-hydroxyphenyl)-4-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2732150.png)
